molecular formula C22H22O5 B2747736 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one CAS No. 159647-64-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

Cat. No. B2747736
CAS RN: 159647-64-0
M. Wt: 366.413
InChI Key: QARKTTBQZMQACQ-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl fragment , which is a common structure in many biologically active compounds. This fragment is often associated with various pharmacological activities, such as anti-inflammatory, anti-arthritic, and antioxidant effects .


Molecular Structure Analysis

The 2,3-dihydro-1,4-benzodioxin-6-yl fragment has a specific AMX spin system that can be identified by NMR spectroscopy .

Scientific Research Applications

Synthesis and Biological Applications

  • Antibacterial Properties : A study by Lal, Paliwal, and Bagade (2018) focused on synthesizing new derivatives related to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one and evaluating their antibacterial properties against various bacterial species. These compounds showed moderate to good antibacterial properties (Lal, Paliwal, & Bagade, 2018).
  • Antimicrobial Activity : Research by Velpula, Banothu, Gali, Sargam, and Bavantula (2015) developed compounds similar in structure and tested them for their antibacterial activity against different bacterial strains, demonstrating broad-spectrum antibacterial activity (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
  • Antifungal and Antibacterial Analysis : Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, and Nikalje (2018) synthesized novel derivatives and evaluated their antifungal and antibacterial activity, finding some compounds to exhibit potent antimicrobial activity (Tiwari et al., 2018).

Pharmacological Activity

  • Antidiabetic Activity : A study by Telvekar, Mundlod, Jadhav, Hatvate, and Ghodse (2020) designed and synthesized derivatives based on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one for evaluating their antidiabetic activity. They demonstrated promising activity against α-glucosidase and α-amylase, identifying potential antidiabetic agents (Telvekar et al., 2020).

Molecular Docking and Synthesis

  • Molecular Docking Studies : The 2018 study by Lal, Paliwal, and Bagade also included molecular docking studies to understand the binding modes of these compounds, showing inhibition and selectivity toward specific transferase inhibitors (Lal, Paliwal, & Bagade, 2018).

Environmental Applications

  • Green Synthesis Methods : Research conducted by Brahmachari and Nayek (2017) focused on the green synthesis of related compounds, emphasizing eco-friendly methods and efficient one-pot synthesis. This approach is significant for sustainable chemical production (Brahmachari & Nayek, 2017).

Mechanism of Action

Biochemical Pathways

The compound is likely to interact with multiple pathways, leading to downstream effects that contribute to its overall action

Pharmacokinetics

It is known that the compound is a solid form , but its bioavailability, distribution in the body, metabolism, and excretion are not yet fully understood. More research is needed to outline these properties and their impact on the compound’s bioavailability.

Result of Action

coli . More research is needed to fully describe the molecular and cellular effects of this compound’s action.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-5-13-10-15-19(12-16(13)23)27-17(4-2)21(22(15)24)14-6-7-18-20(11-14)26-9-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARKTTBQZMQACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

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